molecular formula C24H22FN5O4S B2765997 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1358283-15-4

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2765997
CAS RN: 1358283-15-4
M. Wt: 495.53
InChI Key: RBLCVJBTEMMAQE-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O4S and its molecular weight is 495.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The development of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines reveals their high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinct from central benzodiazepine receptors (CBRs). These compounds, including [18F] labeled versions, show promise in positron emission tomography (PET) imaging for neurodegenerative disorders due to their distribution aligning with PBR localization. The synthesis process leverages p-toluenesulfonyl precursors, yielding radiochemical products with high specificity towards PBR expression, offering insights into the development of imaging agents for neurological conditions (Fookes et al., 2008).

Anticancer Activity

Fluoro-substituted benzo[b]pyrans and their derivatives demonstrate significant anticancer activity at low concentrations, rivaling reference drugs like 5-fluorodeoxyuridine. These compounds undergo various chemical transformations, leading to a range of products with potential therapeutic applications against lung, breast, and CNS cancers (Hammam et al., 2005).

Insecticidal Assessment

The synthesis of novel heterocycles incorporating a thiadiazole moiety and their evaluation against the cotton leafworm, Spodoptera littoralis, illustrates the potential of these compounds in agricultural pest management. The diverse chemical structures of these compounds underline the versatility of thiadiazole derivatives in developing targeted insecticidal agents (Fadda et al., 2017).

TSPO Ligands for Neuroinflammation

Pyrazolo[1,5-a]pyrimidines, as ligands for the translocator protein 18 kDa (TSPO), offer a pathway to early biomarkers for neuroinflammatory processes. These compounds, with subnanomolar affinity, represent a novel approach to diagnosing and understanding the early stages of neurodegenerative diseases through in vivo PET imaging, further affirming the role of advanced imaging agents in medical diagnostics (Damont et al., 2015).

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4S/c1-3-30-22-21(14(2)28-30)27-24(35-12-20(31)26-17-7-5-4-6-16(17)25)29(23(22)32)11-15-8-9-18-19(10-15)34-13-33-18/h4-10H,3,11-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLCVJBTEMMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

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